molecular formula C16H16O2 B11869310 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Cat. No.: B11869310
M. Wt: 240.30 g/mol
InChI Key: MYTNGMJJTGIKKN-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1-phenylpropan-2-one is an organic compound with the molecular formula C16H16O2. It is a ketone derivative, characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anisole (4-methoxybenzene) with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of alternative catalysts to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-1-phenylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(4-Methoxyphenyl)-1-phenylpropan-2-ol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1-(4-Methoxyphenyl)-1-phenylpropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-1-phenylpropan-2-one exerts its effects involves interactions with specific molecular targets. For instance, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The pathways involved can include enzymatic oxidation, reduction, and conjugation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-1-phenylpropan-2-one is unique due to its specific structural arrangement, which imparts distinct reactivity and applications compared to other methoxyphenyl derivatives. Its versatility in undergoing various chemical reactions and its utility in diverse research fields highlight its significance .

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-(4-methoxyphenyl)-1-phenylpropan-2-one

InChI

InChI=1S/C16H16O2/c1-12(17)16(13-6-4-3-5-7-13)14-8-10-15(18-2)11-9-14/h3-11,16H,1-2H3

InChI Key

MYTNGMJJTGIKKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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